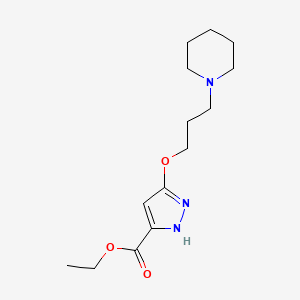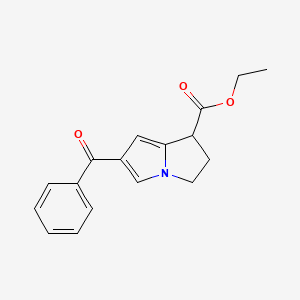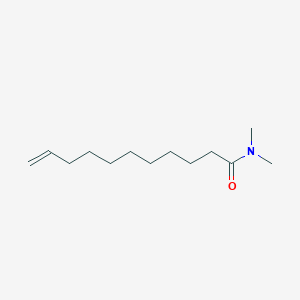
n,n-Dimethylundec-10-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Dimethylundec-10-enamide: is an organic compound with the molecular formula C13H25NO It is a tertiary amide with a long aliphatic chain and an unsaturated bond at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethylundec-10-enamide typically involves the reaction of undec-10-enoic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener synthesis methods, such as electrosynthesis, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: n,n-Dimethylundec-10-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the aliphatic chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
n,n-Dimethylundec-10-enamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving lipid metabolism and membrane interactions due to its long aliphatic chain.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of n,n-Dimethylundec-10-enamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, while the aliphatic chain can interact with lipid membranes.
Comparison with Similar Compounds
n,n-Dimethylformamide (DMF): A common solvent with a similar amide structure but a shorter aliphatic chain.
n,n-Dimethylacetamide (DMA): Another solvent with a similar structure but different chain length and properties.
Uniqueness: n,n-Dimethylundec-10-enamide is unique due to its long aliphatic chain and unsaturated bond, which provide distinct chemical and physical properties compared to shorter-chain amides like DMF and DMA. These properties make it suitable for specific applications in organic synthesis, biology, and industry .
Properties
CAS No. |
24928-46-9 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N,N-dimethylundec-10-enamide |
InChI |
InChI=1S/C13H25NO/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)3/h4H,1,5-12H2,2-3H3 |
InChI Key |
YESMBQASCRWXDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


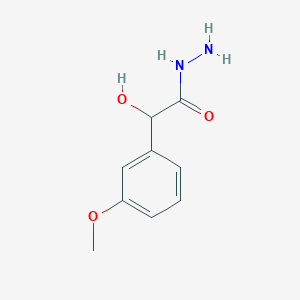

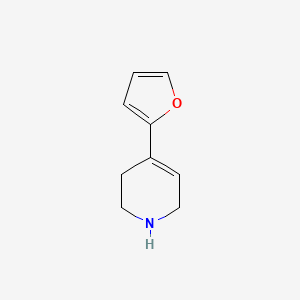
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
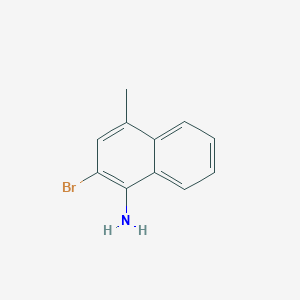
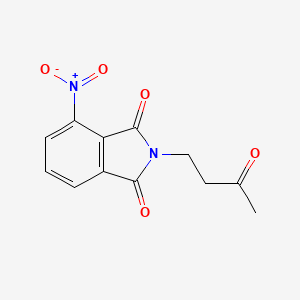
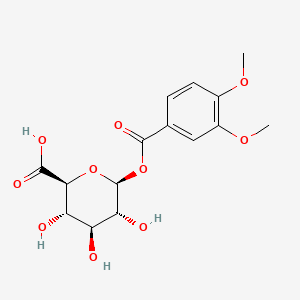
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
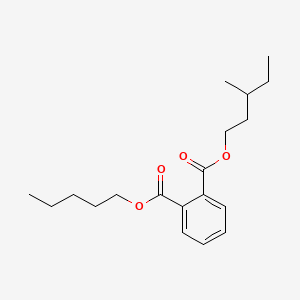
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
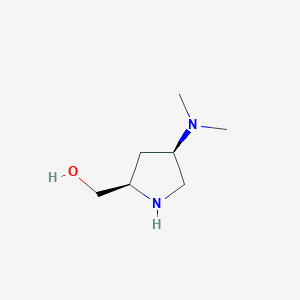
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
